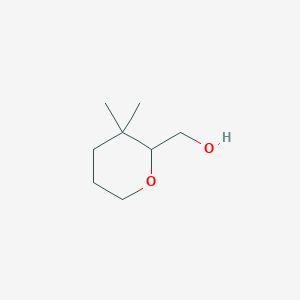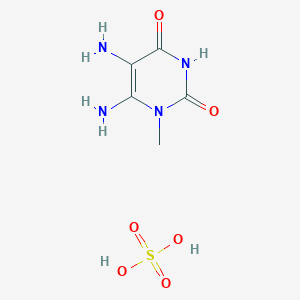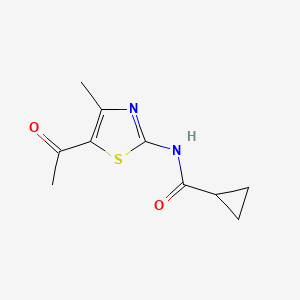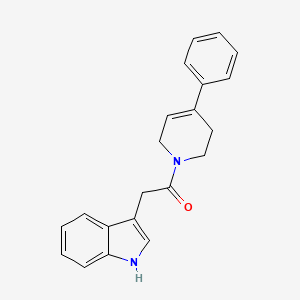
1-azido-4-bromo-2,5-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-4-bromo-2,5-difluorobenzene is an organic compound with the molecular formula C6H2BrF2N3. It is a derivative of benzene, where the hydrogen atoms are substituted with azido, bromo, and difluoro groups. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-azido-4-bromo-2,5-difluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dibromo-2,5-difluorobenzene.
Azidation Reaction: The azido group is introduced through a nucleophilic substitution reaction, where sodium azide (NaN3) is used as the azide source.
Análisis De Reacciones Químicas
1-Azido-4-bromo-2,5-difluorobenzene undergoes various types of chemical reactions:
Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of triazoles through cycloaddition reactions with alkynes.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The bromo and difluoro groups can undergo oxidative addition reactions, often facilitated by transition metal catalysts.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Azido-4-bromo-2,5-difluorobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-azido-4-bromo-2,5-difluorobenzene is primarily based on its ability to undergo nucleophilic substitution and cycloaddition reactions. The azido group is highly reactive and can form stable triazole rings through cycloaddition with alkynes, a reaction commonly used in click chemistry . The bromo and difluoro groups can participate in various electrophilic and nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
1-Azido-4-bromo-2,5-difluorobenzene can be compared with other similar compounds such as:
1-Azido-4-bromobenzene: Lacks the difluoro groups, making it less reactive in certain substitution reactions.
1,4-Dibromo-2,5-difluorobenzene: Lacks the azido group, limiting its use in bioorthogonal chemistry.
4-Bromo-2,5-difluorobenzoic acid: Contains a carboxylic acid group instead of an azido group, leading to different reactivity and applications.
The presence of both azido and difluoro groups in this compound makes it unique and highly versatile for various chemical transformations and applications.
Propiedades
IUPAC Name |
1-azido-4-bromo-2,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2N3/c7-3-1-5(9)6(11-12-10)2-4(3)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCQXKYVPDUUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619516.png)
![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)
![2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile](/img/structure/B6619530.png)




![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)
![N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-[(1E)-2-(4-fluorobenzenesulfonyl)ethenyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6619587.png)


